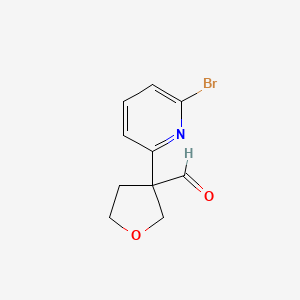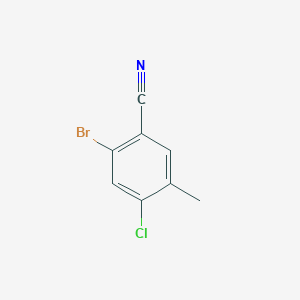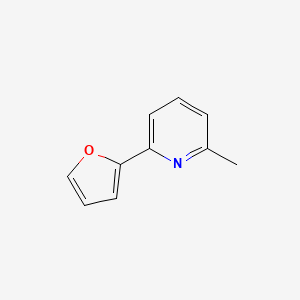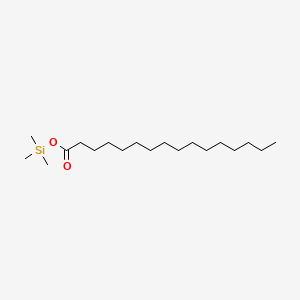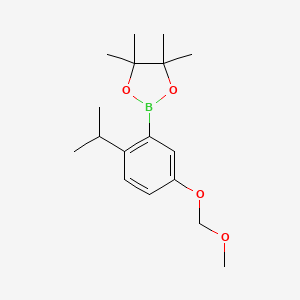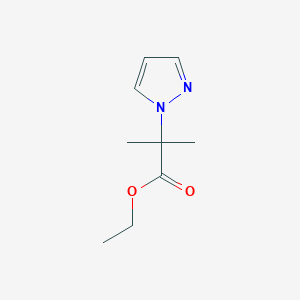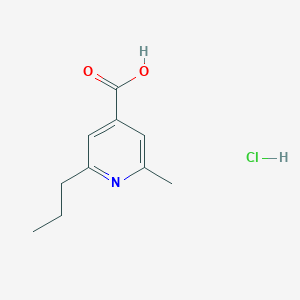![molecular formula C19H13N3O6S B13934863 4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid CAS No. 530132-21-9](/img/structure/B13934863.png)
4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is a complex organic compound that features a furan ring substituted with a nitrophenyl group and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . The reaction conditions often include a palladium catalyst, a boronic acid derivative, and a base such as potassium carbonate in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The nitrophenyl group may play a role in binding to enzymes or receptors, while the furan ring could facilitate interactions with other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Nitrophenyl)furan-2-carboxylic acid: Similar structure but lacks the benzoic acid moiety.
2-Acetyl-5-nitrofuran: Contains a nitrofuran ring but with different substituents.
Uniqueness
4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is unique due to the combination of its nitrophenyl, furan, and benzoic acid groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
530132-21-9 |
|---|---|
Formule moléculaire |
C19H13N3O6S |
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
4-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H13N3O6S/c23-17(21-19(29)20-13-6-4-11(5-7-13)18(24)25)16-9-8-15(28-16)12-2-1-3-14(10-12)22(26)27/h1-10H,(H,24,25)(H2,20,21,23,29) |
Clé InChI |
PZMFJVKLQFELFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


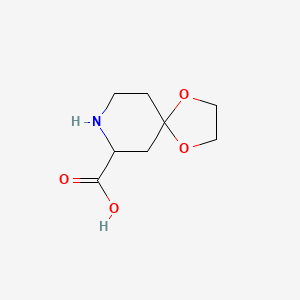
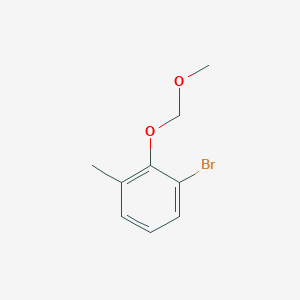
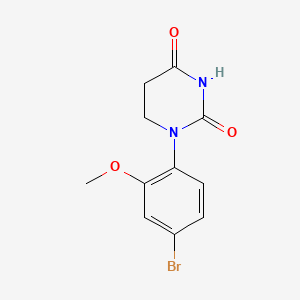
![Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B13934804.png)
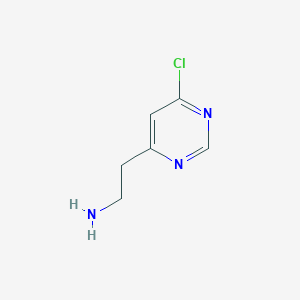
![Benzyl spiro[2.3]hexane-5-carboxylate](/img/structure/B13934810.png)
